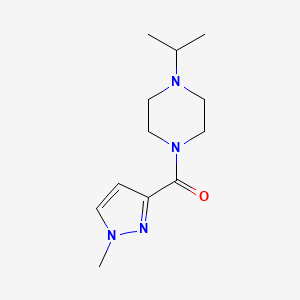
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” is a complex organic molecule. It contains a tetrahydroquinoline moiety, which is a common structure in many biologically active compounds . The methoxyphenoxy group and the acetamide group attached to it could potentially influence its physical properties and biological activities.
Molecular Structure Analysis
The tetrahydroquinoline core of the molecule is a bicyclic structure with a nitrogen atom in one of the rings. This structure is present in many alkaloids and pharmaceuticals . The methoxyphenoxy and acetamide groups are likely to influence the molecule’s polarity and could potentially form hydrogen bonds with other molecules.Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Research into structurally related amide-containing isoquinoline derivatives has revealed insights into their structural aspects and properties. For example, studies on N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide have shown that these compounds can form gels or crystalline solids upon treatment with mineral acids. Their crystal structures suggest potential for developing materials with unique physical properties, such as enhanced fluorescence emissions, which could be useful in the development of optical materials or sensors (Karmakar, Sarma, & Baruah, 2007).
Synthesis of Quinoline Derivatives
The synthesis of pyrrolo[4,3,2-de]quinolines from dimethoxyquinolines, such as the formal total syntheses of various complex molecules, demonstrates the versatility of quinoline derivatives as precursors in organic synthesis. These methods highlight the utility of quinoline compounds in synthesizing a wide range of heterocyclic compounds with potential pharmacological activities (Roberts, Joule, Bros, & Álvarez, 1997).
Potential Antitumor Activity
Compounds structurally related to "2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide" have been synthesized and tested for cytostatic activity in vitro. The trimethoxy-5,6-dihydroindoloisoquinoline and tetramethoxyindoloisoquinoline showed significant inhibition of cell proliferation, suggesting potential applications in cancer research as novel antitumor agents (Ambros, Angerer, & Wiegrebe, 1988).
Synthesis as Key Intermediates
Compounds with the quinoline moiety have been identified as key intermediates in the synthesis of selective EGFR kinase inhibitors, highlighting their importance in medicinal chemistry for developing new therapeutic agents. The development of efficient synthetic routes for such compounds is crucial for advancing drug discovery and development processes (Jiang et al., 2011).
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-14-4-6-15(7-5-14)24-11-18(22)19-13-3-8-16-12(10-13)2-9-17(21)20-16/h3-8,10H,2,9,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPGZVBAGXLKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-isopentyl-1-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2578405.png)



![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2578412.png)




![4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2578422.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone](/img/structure/B2578423.png)
![N-(3-fluorophenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2578424.png)
![1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2578425.png)
![(2Z)-2-[(4-bromophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2578426.png)